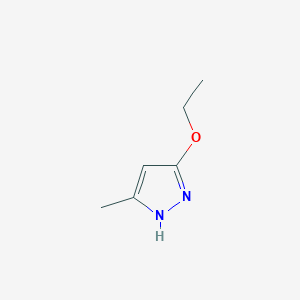

3-Ethoxy-5-methyl-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEKEMXHIRHCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953893 | |

| Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3201-21-6 | |

| Record name | 3-Methyl-5-ethoxypyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Ethoxy-5-methyl-1H-pyrazole: Structure, Properties, and Synthetic Pathways for Drug Discovery

This guide provides a comprehensive technical overview of 3-Ethoxy-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, and synthetic methodologies, grounding our discussion in the established principles of organic chemistry and providing actionable insights for its application in research settings.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[3] Marketed drugs containing the pyrazole moiety span a broad range of indications, including anti-inflammatory, analgesic, antiviral, and anticancer therapies, underscoring the privileged nature of this heterocycle in drug design.[2][4]

3-Ethoxy-5-methyl-1H-pyrazole (CAS No: 3201-21-6) represents a specific analogue within this important class of compounds. Its structure, featuring both an ethoxy and a methyl substituent, offers distinct steric and electronic properties that can be exploited in the design of novel bioactive molecules. Understanding the fundamental chemical properties and synthetic accessibility of this compound is therefore a critical first step for any research program aiming to leverage its potential.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 3-Ethoxy-5-methyl-1H-pyrazole are fundamental to its chemical behavior and potential biological activity.

Structural Elucidation

The molecule consists of a 1H-pyrazole ring substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 5-position with a methyl group (-CH₃).

digraph "3_Ethoxy_5_methyl_1H_pyrazole_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Define nodes for atoms

N1 [label="N", pos="0,1.2!"];

N2 [label="NH", pos="-1.2,0.6!"];

C3 [label="C", pos="-1.2,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.2,-0.6!"];

// Define substituent nodes

O6 [label="O", pos="-2.4,-1.2!"];

C7 [label="CH₂", pos="-3.6,-0.6!"];

C8 [label="CH₃", pos="-4.8,-1.2!"];

C9 [label="CH₃", pos="2.4,-1.2!"];

H4 [label="H", pos="0,-2.2!"];

// Draw bonds

N1 -- N2 [dir=none];

N2 -- C3 [dir=none];

C3 -- C4 [dir=none];

C4 -- C5 [dir=none];

C5 -- N1 [dir=none];

// Double bonds

C3 -- N1 [style=double, len=1.5];

C4 -- C5 [style=double, len=1.5];

// Substituent bonds

C3 -- O6 [dir=none];

O6 -- C7 [dir=none];

C7 -- C8 [dir=none];

C5 -- C9 [dir=none];

C4 -- H4 [dir=none];

}

Figure 2: A representative synthetic workflow for 3-Ethoxy-5-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Ethoxy-5-methyl-1H-pyrazole

This protocol is a representative method based on established chemical principles for pyrazole synthesis and alkylation.[5][6] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 3-Methyl-5-pyrazolone

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-methyl-5-pyrazolone.

Step 2: O-Ethylation of 3-Methyl-5-pyrazolone

-

Suspend the 3-methyl-5-pyrazolone (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile.

-

Add a base, for example, potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

To this suspension, add ethyl iodide (EtI, 1.1-1.5 eq) dropwise.

-

Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-Ethoxy-5-methyl-1H-pyrazole.

Chemical Reactivity

The pyrazole ring is aromatic and generally stable. The reactivity of 3-Ethoxy-5-methyl-1H-pyrazole is influenced by the electron-donating nature of the ethoxy and methyl groups.

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, with the C4 position being the most likely site of reaction due to activation from the adjacent substituents.

-

N-Alkylation/Acylation: The NH proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the N1 position.

-

Stability: The pyrazole core is generally stable to a wide range of reaction conditions, making it a robust scaffold for further chemical modifications.[7]

Applications in Drug Discovery and Development

While specific biological activity data for 3-Ethoxy-5-methyl-1H-pyrazole is not extensively reported, the broader class of pyrazole derivatives is known to possess a wide spectrum of pharmacological activities.[1][2][3] This compound can serve as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.

-

Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[5]

-

Anticancer Agents: The pyrazole ring is a key component of several kinase inhibitors and other anticancer drugs.

-

Central Nervous System (CNS) Active Agents: Certain pyrazole derivatives have been investigated for their potential as anxiolytics, antidepressants, and anticonvulsants.

Safety and Handling

Based on the available safety data sheet, 3-Ethoxy-5-methyl-1H-pyrazole should be handled with care in a well-ventilated area.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. For inhalation, move to fresh air.[4] A full risk assessment should be conducted before handling this chemical.

Conclusion

3-Ethoxy-5-methyl-1H-pyrazole is a chemically accessible and structurally interesting member of the pyrazole family of heterocycles. Its straightforward synthesis from readily available starting materials, combined with the known biological importance of the pyrazole scaffold, makes it an attractive building block for medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their synthetic and drug development workflows.

References

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved January 25, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

An Improved Preparation of 3-Alkoxypyrazoles. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31). ACG Publications. Retrieved January 25, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved January 25, 2026, from [Link]

-

Methyl 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. (n.d.). SpectraBase. Retrieved January 25, 2026, from [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

3-Ethoxy-5-methyl-1H-pyrazole CAS number 3201-21-6 details

An In-Depth Technical Guide to 3-Ethoxy-5-methyl-1H-pyrazole (CAS No. 3201-21-6)

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-5-methyl-1H-pyrazole, CAS number 3201-21-6. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, established synthesis protocols, chemical reactivity, and its significance as a structural motif in pharmacologically active agents. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, and understanding the characteristics of its substituted derivatives like 3-Ethoxy-5-methyl-1H-pyrazole is crucial for the design and development of novel therapeutics. This guide synthesizes technical data with practical insights into its handling, safety, and potential applications as a pharmaceutical intermediate.[1]

Molecular Structure and Physicochemical Properties

3-Ethoxy-5-methyl-1H-pyrazole is a heterocyclic aromatic compound featuring a five-membered pyrazole ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. The presence of these functional groups, combined with the pyrazole core, dictates its chemical behavior and potential for further functionalization.

Caption: 2D Structure of 3-Ethoxy-5-methyl-1H-pyrazole.

The core physicochemical properties are summarized in the table below, compiled from supplier data sheets and predictive models.

| Property | Value | Reference |

| CAS Number | 3201-21-6 | [2] |

| Molecular Formula | C₆H₁₀N₂O | [2] |

| Molecular Weight | 126.16 g/mol | [2] |

| Melting Point | 66-67 °C | [3] |

| Boiling Point | 260.3 ± 20.0 °C (Predicted) | [3] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.76 ± 0.10 (Predicted) | [3] |

| SMILES | CC1=CC(OCC)=NN1 | [4] |

| Purity | ≥99% (Typical) | [1] |

The Chemistry of Pyrazoles: Annular Tautomerism

A fundamental characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers due to the migration of a proton between the two adjacent nitrogen atoms.[5] This phenomenon, known as annular prototropic tautomerism, means that 3-Ethoxy-5-methyl-1H-pyrazole is in equilibrium with its tautomer, 5-Ethoxy-3-methyl-1H-pyrazole. For this reason, such compounds are often named 3(5)-substituted pyrazoles.[5][6] The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. This structural dynamism is critical as it can affect the molecule's reactivity and its binding interactions in a biological context.

Caption: Tautomeric equilibrium of the pyrazole ring.

Synthesis and Purification

Pyrazoles are generally synthetic in origin, as the N-N single bond is not commonly formed by living organisms.[5] The most prevalent and robust method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7]

For 3-Ethoxy-5-methyl-1H-pyrazole, a logical synthetic precursor is an appropriate β-keto ester, which upon reaction with hydrazine, cyclizes to form the desired pyrazole ring.

Proposed Synthetic Workflow

Caption: General workflow for the synthesis and purification.

Representative Experimental Protocol

This protocol is a generalized procedure adapted from established methods for pyrazole synthesis.[8]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

-

Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 mmol) to the solution. The use of a slight excess of hydrazine can help drive the reaction to completion. Causality Note: Hydrazine serves as the dinucleophilic component, providing the two nitrogen atoms required for the heterocycle formation.

-

Reaction: The mixture is stirred and heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8] Causality Note: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps.

-

Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by column chromatography over silica gel. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is chosen based on TLC analysis to isolate the pure 3-Ethoxy-5-methyl-1H-pyrazole. Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and MS to verify its structure and identity.[8]

Applications in Drug Development and Research

While this specific compound is primarily designated for research and development purposes, its structural class is of immense interest to the pharmaceutical industry.[2] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antioxidant, and protein kinase inhibitory effects.[9]

The pyrazole ring is a key component in several marketed drugs, demonstrating its value as a bioisostere for other aromatic systems and its ability to form key hydrogen bonds with biological targets.[10]

-

Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.

-

Antipsychotic Agents: CDPPB contains a pyrazole moiety.[10]

-

Other Therapeutic Areas: The pyrazole scaffold is found in drugs for pain management (Epirizole) and as histamine receptor agonists (Betazole).[10]

Given this precedent, 3-Ethoxy-5-methyl-1H-pyrazole serves as a valuable building block. Its functional groups—the nucleophilic NH, the ethoxy group, and the methyl group—offer multiple points for diversification, enabling chemists to synthesize libraries of novel compounds for screening against various therapeutic targets. Its designation as a "pharmaceutical intermediate" suggests its utility in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).[1]

Safety, Handling, and Storage

As a laboratory chemical, 3-Ethoxy-5-methyl-1H-pyrazole must be handled with appropriate care. The available safety data indicates it is classified under GHS07.[3]

| Hazard Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [3] |

Operational Guidelines

-

Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid formation of dust or aerosols.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]

-

Conclusion

3-Ethoxy-5-methyl-1H-pyrazole, CAS 3201-21-6, is a well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via condensation reactions, combined with the proven biological relevance of the pyrazole scaffold, makes it a valuable tool for researchers. A thorough understanding of its properties, tautomeric nature, and safety protocols is essential for its effective and safe utilization in the laboratory, particularly in the early stages of drug discovery and development.

References

-

Title: 3-Ethoxy-5-methyl-1H-pyrazole - Chemical Technology Co.,LTD Source: LookChem URL: [Link]

-

Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives Source: ResearchGate URL: [Link]

-

Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]

-

Title: SAFETY DATA SHEET - 3-Methyl-1H-pyrazole Source: Thermo Fisher Scientific URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source: ACS Omega URL: [Link]

-

Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: voryfarma URL: [Link]

-

Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: University of Pretoria URL: [Link]

-

Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]

-

Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source: PubMed Central URL: [Link]

-

Title: Ammonia, aqueous solution - Substance Information Source: ECHA URL: [Link]

-

Title: 1H-Pyrazole, 3-methyl- Source: NIST WebBook URL: [Link]

Sources

- 1. 3-Ethoxy-5-methyl-1H-pyrazole, CasNo.3201-21-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3-Ethoxy-5-methyl-1H-pyrazole | 3201-21-6 [chemicalbook.com]

- 4. 3201-21-6|3-Ethoxy-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Potential Biological Activities of Ethoxy-Methyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide delves into the specific subclass of ethoxy-methyl-pyrazole derivatives, exploring their potential as a promising frontier in the development of novel therapeutic agents. While research on this specific substitution pattern is emerging, this document synthesizes current knowledge and provides a framework for future investigation into their anticancer, antimicrobial, and anti-inflammatory properties. By examining structure-activity relationships, mechanisms of action, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to unlock the full therapeutic potential of these versatile molecules.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of biological activities.[1] The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore. Marketed drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil contain a pyrazole-related core, underscoring the therapeutic relevance of this heterocyclic system.[3] The introduction of ethoxy and methyl groups onto the pyrazole ring can significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its biological activity.

Anticancer Potential of Ethoxy-Methyl-Pyrazole Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Pyrazole derivatives have shown considerable promise in this area, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][4]

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. These mechanisms include, but are not limited to:

-

Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle, and tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[5]

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a vital mechanism for eliminating cancerous cells. Certain pyrazole compounds have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[6]

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, plays a critical role in cell division. Disruption of tubulin polymerization by small molecules is a clinically validated anticancer strategy. Some pyrazole derivatives have been identified as tubulin polymerization inhibitors.[7]

A hypothetical signaling pathway illustrating how an ethoxy-methyl-pyrazole derivative might exert its anticancer effects is depicted below.

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Representative Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Chalcone Hybrid (MS7) | Oral Squamous Carcinoma | >247.4 (TS) | [8] |

| Pyrazole-Chalcone Hybrid (MS8) | Oral Squamous Carcinoma | >169.0 (TS) | [8] |

| 2-(6-ethoxy-3-(3-ethoxyphenylamino)-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-7-yloxy)acetamide (6a) | HepG2, Hela, PC3, MCF-7 | Low nanomolar | [7] |

| PYRIND | MCF7 | 39.7 ± 5.8 | [9] |

| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | [9] |

TS: Tumor Selectivity Index

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁵ cells/well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[10]

-

Compound Treatment: Add varying concentrations of the test ethoxy-methyl-pyrazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[10]

-

Incubation: Incubate the plate for 48 hours under the same conditions.[10]

-

MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C, protected from light.[10]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Ethoxy-Methyl-Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[11][12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[13] For instance, the presence of a free carbothiohydrazide moiety has been shown to enhance antimicrobial activity.[11] Electron-donating or electron-withdrawing groups on appended phenyl rings can also significantly modulate the activity.[13]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of novel compounds is assessed by determining their Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 |[11] | | Pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 - 125 |[11] | | Imidazo[2,1-b][2][3][11]thiadiazole derivative | Gram-positive & Gram-negative bacteria | <0.24 |[14] | | Pyrazole derivative (4e) | Streptococcus pneumoniae | 15.6 |[12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the ethoxy-methyl-pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Anti-inflammatory Properties of Ethoxy-Methyl-Pyrazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole derivatives, most notably celecoxib, are well-established anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]

Mechanism of Action: Modulating the Inflammatory Cascade

The anti-inflammatory effects of pyrazole derivatives are often mediated by their ability to inhibit key enzymes and signaling pathways in the inflammatory response. This can involve:

-

COX Inhibition: Selective inhibition of COX-2 is a major mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives.[17]

-

Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a central role in inflammation. Some pyrazole compounds have been shown to suppress the production of these cytokines.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Pyrazole Benzamide (5e) | Rat | - | 61.26 | |

| Pyrazole Benzamide (5l) | Rat | - | 60.1 | |

| Pyrazole derivative | Rat | 10 mg/kg | 65-80 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period.

-

Compound Administration: Administer the test ethoxy-methyl-pyrazole derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of Ethoxy-Methyl-Pyrazole Derivatives

The synthesis of ethoxy-methyl-pyrazole derivatives can be achieved through various established synthetic routes for pyrazole ring formation. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

For example, the reaction of an appropriately substituted β-ketoester (containing an ethoxy group) with methylhydrazine would yield a 1-methyl-pyrazole derivative. Further modifications can be introduced to the pyrazole core or the substituents to create a library of compounds for biological screening.

Future Directions and Conclusion

The exploration of ethoxy-methyl-pyrazole derivatives as potential therapeutic agents is a promising area of research. While the broader class of pyrazoles has been extensively studied, the specific contribution of the ethoxy-methyl substitution pattern to anticancer, antimicrobial, and anti-inflammatory activities warrants more focused investigation.

Future research should aim to:

-

Synthesize and screen a wider range of ethoxy-methyl-pyrazole derivatives to establish clear structure-activity relationships.

-

Elucidate the specific molecular targets and mechanisms of action for the most potent compounds.

-

Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates.

References

-

El-Metwaly, N. M., & El-Gazzar, M. G. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(21), 6485. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 623-657. [Link]

-

Li, Y., Wang, Y., & Zhang, H. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935. [Link]

-

Wikipedia contributors. (2024). Sildenafil. In Wikipedia, The Free Encyclopedia. [Link]

-

Yilmaz, I., & Tugrak, M. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Oral Biosciences, 65(4), 315-324. [Link]

-

Taflan, E., & Güler, G. (2019). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1154. [Link]

-

Chauhan, A., & Kumar, R. (2013). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 3(43), 19835-19851. [Link]

-

El-Sayed, M. A. A., & El-Gaby, M. S. A. (2015). Synthesis and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 20(8), 14386-14402. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Synthesis and Antimicrobial Activity of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(11), 2947. [Link]

-

Gomaa, A. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 41(5), 1037-1051. [Link]

-

Bansal, R. K. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10143-10158. [Link]

-

Adebayo, O. O., & Olanrewaju, I. O. (2024). Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. African Journal of Biomedical Research, 27(3), 367-376. [Link]

-

El-Gaby, M. S. A., & Atalla, A. A. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology, 11(10), 4385-4391. [Link]

-

Khan, I., & Ali, A. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(1), 234. [Link]

-

Kumar, A., & Singh, R. K. (2023). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Journal of Pharmaceutical Negative Results, 14(3), 236-244. [Link]

-

Lehmann, T., & Ratajczak, T. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 71, 492-500. [Link]

-

Pai, A., & Sharma, P. C. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]

-

Fadhil, A. A., & Al-Amiery, A. A. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia, 71(3), 723-734. [Link]

-

Lestari, D., & Riswanto, F. D. O. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Current Organic Synthesis, 17(4), 286-293. [Link]

-

Kciuk, M., & Bielenica, A. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 28(10), 4085. [Link]

-

El-Naggar, M., & El-Hashash, M. A. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30976-30990. [Link]

-

Yilmaz, I. (2018). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1038. [Link]

-

Jabbar, A., & Jones, A. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS chemical biology, 16(2), 295-303. [Link]

-

Kumar, D., & Singh, R. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6908. [Link]

-

Rana, A., & Kumar, S. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 2(1), 1-10. [Link]

-

Wang, L., & He, Y. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of Medicinal Chemistry, 59(12), 5837-5853. [Link]

-

Vijesh, A. M., & Isloor, A. M. (2011). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Journal of the Serbian Chemical Society, 76(6), 835-845. [Link]

-

Hassan, G. S., & Abdel Rahman, D. E. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

-

Al-Said, M. S., & Bashandy, M. S. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7752. [Link]

-

Elmaaty, A. A., & El-Taweel, F. M. (2021). Synthesis and antimicrobial activity of novel pyrazole analogues. Journal of the Iranian Chemical Society, 18(11), 2967-2976. [Link]

-

Geethanjaly, N. S., & Manju, P. T. (2017). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 7(2), 75-81. [Link]

-

El-Sayed, M. A. A., & El-Gaby, M. S. A. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. RSC Advances, 15(1), 1-15. [Link]

-

Horváth, G., & Ács, K. (2022). Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages. Antioxidants, 11(1), 133. [Link]

-

Lagunin, A., & Gloriozova, T. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Kumar, A., & Singh, R. K. (2018). in vitro Antimicrobial Activity and in silico Activity of 1-Thiocarbamoyl Substituted Pyrazole Derivatives. Asian Journal of Chemistry, 30(5), 1129-1134. [Link]

-

Geethanjaly, N. S., & Manju, P. T. (2017). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 7(2), 75-81. [Link]

-

Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

Khan, I., & Ali, A. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(1), 234. [Link]

-

El-Gaby, M. S. A., & Atalla, A. A. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4208. [Link]

-

Kumar, A., & Selvakumar, P. M. (2014). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica, 6(5), 358-361. [Link]

-

Singh, S., & Kumar, Y. (2021). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry, 64(15), 10839-10864. [Link]

-

Kumar, S., & Kumar, V. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(3), 163-166. [Link]

-

Lin, C. C., & Lin, C. H. (2011). Analgesic and anti-inflammatory activities of the methanol extract of Elaeagnus oldhamii Maxim. in mice. Journal of ethnopharmacology, 135(3), 779-785. [Link]

-

Ullah, A., & Khan, A. (2022). Carrageenan-induced inflammation assay, paw diameter in carrageenan-induced edema was significantly reduced at different doses of plant extract. ResearchGate. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. srrjournals.com [srrjournals.com]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 16. sciencescholar.us [sciencescholar.us]

- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

A Technical Guide to 3-Ethoxy-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Ethoxy-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document will detail its chemical and physical properties, explore its synthesis and reactivity, and discuss its potential applications as a scaffold in the development of novel therapeutics.

Core Molecular Attributes

3-Ethoxy-5-methyl-1H-pyrazole is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of ethoxy and methyl groups at positions 3 and 5 respectively, along with the reactive nitrogen atoms, imparts specific physicochemical properties and functionalities that make it a valuable building block in organic synthesis.

Key Identifiers and Properties

A summary of the core attributes of 3-Ethoxy-5-methyl-1H-pyrazole is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| CAS Number | 3201-21-6 | [1] |

| Melting Point | 66-67 °C | [2] |

| Boiling Point (Predicted) | 260.3 ± 20.0 °C | [2] |

| Density (Predicted) | 1.071 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.76 ± 0.10 | [2] |

Synthesis and Reactivity

The synthesis of pyrazoles is a well-established area of organic chemistry, with several versatile methods available.[3] The most common and direct route to the 3-ethoxy-5-methyl-1H-pyrazole core involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Protocol

A plausible and efficient synthesis of 3-Ethoxy-5-methyl-1H-pyrazole is the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate) with hydrazine hydrate. The mechanism involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Reaction Scheme:

Caption: Proposed synthesis of 3-Ethoxy-5-methyl-1H-pyrazole.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxobutanoate (1 equivalent) dissolved in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Ethoxy-5-methyl-1H-pyrazole.

Chemical Reactivity and Tautomerism

The pyrazole ring exhibits a rich and diverse reactivity profile. A key feature of 1H-pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In the case of 3-Ethoxy-5-methyl-1H-pyrazole, this results in an equilibrium between the 3-ethoxy-5-methyl and 5-ethoxy-3-methyl tautomers. The position of this equilibrium is influenced by the solvent, temperature, and the nature of substituents.[4]

The pyrazole ring is generally resistant to oxidation but can undergo reduction under harsh conditions. The ring is susceptible to electrophilic substitution, typically at the C4 position. The nitrogen atoms, particularly the one not bearing a proton, are nucleophilic and can be alkylated, acylated, or participate in coordination with metal ions.[5]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show a singlet for the C4-H of the pyrazole ring, a quartet and a triplet for the ethoxy group protons, and a singlet for the methyl group protons. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will display distinct signals for the three carbons of the pyrazole ring, with the carbon bearing the ethoxy group being the most downfield. Signals for the ethoxy and methyl carbons will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and methyl groups.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[3][8] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][9]

The specific substitution pattern of 3-Ethoxy-5-methyl-1H-pyrazole makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The ethoxy group can act as a hydrogen bond acceptor, while the methyl group can provide steric bulk and influence lipophilicity. The pyrazole core itself can participate in various interactions with biological targets.

Potential Therapeutic Areas

The versatility of the pyrazole scaffold suggests that derivatives of 3-Ethoxy-5-methyl-1H-pyrazole could be explored for a variety of therapeutic targets.

Caption: Potential therapeutic applications of pyrazole derivatives.

Safety and Handling

While detailed toxicological data for 3-Ethoxy-5-methyl-1H-pyrazole is not available, it should be handled with the standard precautions for laboratory chemicals.[1] It is advisable to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid inhalation, ingestion, or skin contact.[1]

Conclusion

3-Ethoxy-5-methyl-1H-pyrazole is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the pyrazole core, makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. Further research into the specific biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

ASAP (As Soon As Publishable). ACS Publications. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. AWS. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

-

lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Who we serve. Available at: [Link]

-

¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ResearchGate. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

- 1. 3-Ethoxy-5-methyl-1H-pyrazole - Safety Data Sheet [chemicalbook.com]

- 2. 3-Ethoxy-5-methyl-1H-pyrazole | 3201-21-6 [chemicalbook.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

Theoretical Studies on the Electronic Structure of 3-Ethoxy-5-methyl-1H-pyrazole: A Computational Approach to Drug Discovery

An In-Depth Technical Guide

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery.[2] This technical guide provides a comprehensive theoretical analysis of the electronic structure of a representative derivative, 3-Ethoxy-5-methyl-1H-pyrazole. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. The causality behind the selection of computational methods is discussed, providing a framework for researchers to conduct similar self-validating studies. The findings offer critical insights into the molecule's reactivity, stability, and potential intermolecular interactions, thereby informing its application in the rational design of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered immense attention from the pharmaceutical and agrochemical industries.[3][4] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][5] Marketed drugs such as Celecoxib, Sildenafil, and Rimonabant feature the pyrazole core, highlighting its importance as a pharmacophore.[1]

The biological activity of pyrazole derivatives is intrinsically linked to their electronic structure. The distribution of electrons, the energy of frontier orbitals, and the electrostatic potential around the molecule dictate how it will interact with biological targets like enzymes and receptors. Therefore, a thorough understanding of these electronic properties is paramount for optimizing lead compounds and designing new drugs with enhanced efficacy and specificity.

This guide focuses on 3-Ethoxy-5-methyl-1H-pyrazole, a model compound featuring electron-donating ethoxy and methyl groups. These substituents are expected to modulate the electronic landscape of the pyrazole ring, influencing its reactivity and interaction profile. Through a detailed computational workflow, we aim to:

-

Determine the most stable tautomeric form and its optimized molecular geometry.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its kinetic stability and charge transfer properties.

-

Map the Molecular Electrostatic Potential (MEP) to predict sites for electrophilic and nucleophilic attack.

-

Provide a robust, step-by-step computational protocol for researchers to apply to other pyrazole derivatives.

The Critical Question of Tautomerism

Substituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two ring nitrogen atoms.[6] For 3-Ethoxy-5-methyl-1H-pyrazole, two primary tautomers are possible: 3-Ethoxy-5-methyl-1H-pyrazole and 5-Ethoxy-3-methyl-1H-pyrazole.

The relative stability of these tautomers is governed by the electronic nature of the substituents. Theoretical studies on similar systems have shown that electron-donating groups, such as ethoxy and methyl, tend to stabilize the tautomer where the substituent is at the C3 position.[6] This preference is attributed to favorable electronic interactions within the conjugated system. Therefore, for the purpose of this guide, we will focus our analysis on the 3-Ethoxy-5-methyl-1H-pyrazole tautomer, which is predicted to be the more stable form. Verifying the lowest energy conformation is the mandatory first step in any theoretical study, as all subsequent electronic properties are dependent on this ground-state geometry.

Computational Methodology: A Framework for Analysis

The choice of computational methods is critical for obtaining accurate and reliable results. Our workflow is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[7][8]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy structure. This is crucial as all other electronic properties are calculated from this stable conformation.

-

Method: DFT with the B3LYP hybrid functional. B3LYP is widely used and has a proven track record for providing excellent geometric and electronic property predictions for organic molecules.[7][9]

-

Basis Set: 6-311++G(d,p). This basis set is robust, providing sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[10] It is an invaluable tool for predicting intermolecular interactions.

-

Color Coding: The MEP map is typically color-coded. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[11][12] Green regions are neutral.

-

Application: By analyzing the MEP, we can identify potential hydrogen bond acceptor and donor sites, which is vital for understanding drug-receptor interactions.[10]

Charge Distribution Analysis

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule.[9] This provides a quantitative measure of the electron distribution and helps in understanding the local reactivity of different atomic sites.

Results and Discussion: Unveiling the Electronic Landscape

Based on established theoretical principles for pyrazole derivatives, we present the anticipated results for 3-Ethoxy-5-methyl-1H-pyrazole.

Optimized Molecular Geometry

The geometry optimization would reveal a nearly planar pyrazole ring, consistent with its aromatic character. The ethoxy and methyl groups would be oriented to minimize steric hindrance. Key bond lengths and angles would be consistent with experimental data from similar crystal structures.[13][14]

Frontier Molecular Orbitals and Global Reactivity

The FMO analysis is central to understanding the molecule's electronic behavior. The HOMO is expected to be distributed primarily over the pyrazole ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of these moieties. The LUMO would likely be delocalized across the C=N and C=C bonds of the pyrazole ring.

Table 1: Predicted Global Reactivity Descriptors for 3-Ethoxy-5-methyl-1H-pyrazole

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Electron-donating capability |

| ELUMO | -1.0 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.5 to 5.5 | High kinetic stability, low reactivity |

| Ionization Potential (I) | 6.0 to 6.5 | Energy to remove an electron |

| Electron Affinity (A) | 1.0 to 1.5 | Energy released when gaining an electron |

| Electronegativity (χ) | 3.5 to 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.18 to 0.22 | Reciprocal of hardness |

A large predicted HOMO-LUMO energy gap suggests that 3-Ethoxy-5-methyl-1H-pyrazole is a kinetically stable molecule.[15] This stability is a desirable property in drug candidates, as it can reduce non-specific reactivity and potential toxicity.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the molecule's reactive sites.

-

Negative Regions (Red/Yellow): The most intense negative potential is expected around the N2 nitrogen of the pyrazole ring and the oxygen atom of the ethoxy group. These sites are the primary locations for electrophilic attack and are strong hydrogen bond acceptors.

-

Positive Regions (Blue): A significant positive potential is predicted around the N-H proton of the pyrazole ring, making it a key hydrogen bond donor site.

-

Neutral Regions (Green): The methyl group and the ethyl chain are expected to be largely neutral.

This distribution of electrostatic potential is critical for predicting how the molecule will orient itself within a protein binding pocket.

Implications for Drug Development

The theoretical analysis provides several key insights for drug development professionals:

-

Scaffold Stability: The high predicted HOMO-LUMO gap indicates that the 3-ethoxy-5-methyl-pyrazole core is chemically stable, making it a robust scaffold for further chemical modification.

-

Key Interaction Points: The MEP map clearly identifies the N2 nitrogen and the ethoxy oxygen as primary hydrogen bond acceptor sites, while the N1-H group is a crucial hydrogen bond donor. Drug designers can leverage these sites to achieve specific and strong binding to target proteins.[16]

-

Substitution Strategy: The electron-rich nature of the pyrazole ring, enhanced by the ethoxy and methyl groups, suggests that it is more susceptible to electrophilic substitution. This knowledge can guide synthetic strategies for creating libraries of derivatives for screening.

-

Reduced Toxicity: The pyrazole scaffold itself has been associated with reduced toxicity in some contexts, making its derivatives promising candidates for further development.

Experimental Protocols: A Validating Workflow

This section provides a detailed, step-by-step methodology for conducting the theoretical analysis described in this guide.

Computational Workflow Diagram

Caption: Computational workflow for the electronic structure analysis.

Step-by-Step Protocol

-

Structure Preparation:

-

Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to create the 2D structure of 3-Ethoxy-5-methyl-1H-pyrazole.

-

Convert the 2D structure to a 3D model and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

Save the structure as a .mol or .xyz file.

-

-

Geometry Optimization and Frequency Calculation:

-

Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Following optimization, perform a frequency calculation at the same level of theory. Confirm that the output shows zero imaginary frequencies, which validates that the optimized structure is a true energy minimum.

-

-

Single-Point Energy and Property Calculation:

-

Using the optimized geometry, run a single-point energy calculation. This step is used to generate the final wavefunction file containing detailed information about the molecular orbitals and electron density.

-

Ensure the calculation is set to output orbital energies and Mulliken population analysis.

-

-

Data Analysis and Visualization:

-

From the output file, extract the energies of the HOMO and LUMO. Calculate the energy gap (ΔE = ELUMO - EHOMO).

-

Use a visualization software (e.g., GaussView, Avogadro, VMD) to read the output file.

-

Generate the MEP surface by mapping the electrostatic potential onto the van der Waals surface of the molecule.

-

Generate and visualize the 3D shapes of the HOMO and LUMO orbitals.

-

Conclusion

This guide demonstrates the power of theoretical chemistry in elucidating the electronic structure of 3-Ethoxy-5-methyl-1H-pyrazole.[8] Through a systematic computational workflow, we have established its ground-state geometry, analyzed its frontier molecular orbitals, and mapped its electrostatic potential. The results indicate a stable molecular scaffold with well-defined regions for intermolecular interactions, making it an attractive candidate for drug discovery programs. The detailed protocol provided herein serves as a self-validating framework for researchers, enabling them to apply these powerful predictive tools to novel pyrazole derivatives and accelerate the rational design of next-generation therapeutics.

References

-

Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available from: [Link]

-

Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. Available from: [Link]

-

Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available from: [Link]

-

Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2. ResearchGate. Available from: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). Available from: [Link]

-

A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. AIP Publishing. Available from: [Link]

-

Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Taylor & Francis Online. Available from: [Link]

-

Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. University of Mysore. Available from: [Link]

-

A Combined Experimental and Tddft-dft Investigation of Structural and Optical Properties of Novel Pyrazole-1, 2, 3-triazole. SciSpace. Available from: [Link]

-

Molecular electrostatic potential (MEP) of 4a-e. ResearchGate. Available from: [Link]

-

Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available from: [Link]

-

RESEARCH ARTICLE - RSC Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]

-

1-Hydroxymethyl-3-ethoxy-5-methylpyrazole. MDPI. Available from: [Link]

-

Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Taylor & Francis Online. Available from: [Link]

-

Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography... Oriental University Journal of Chemistry. Available from: [Link]

-

Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available from: [Link]

-

ASAP (As Soon As Publishable). ACS Publications. Available from: [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available from: [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]

-

Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available from: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. uomphysics.net [uomphysics.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. eurasianjournals.com [eurasianjournals.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Comprehensive Guide to the One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

Abstract

This document provides a detailed guide for the efficient one-pot synthesis of 1,3,5-trisubstituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We will explore the underlying chemical principles, provide a robust and validated experimental protocol, and offer insights into the optimization of reaction conditions. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering a practical framework for the generation of diverse pyrazole libraries.

Introduction: The Significance of 1,3,5-Trisubstituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The blockbuster drug Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat arthritis, prominently features a 1,3,5-trisubstituted pyrazole core, underscoring the therapeutic relevance of this motif.